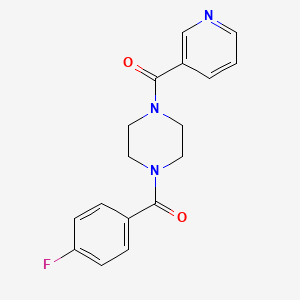![molecular formula C16H15N5O2S B5766674 1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5766674.png)
1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole is a chemical compound that has been widely studied for its potential applications in scientific research. This tetrazole derivative has been found to exhibit a range of interesting properties, including anti-cancer and anti-inflammatory effects. In
科学的研究の応用
1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its anti-cancer properties. Studies have shown that this compound is able to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The exact mechanism of action of 1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes that are involved in cancer cell growth and inflammation. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, 1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole has been found to have a range of other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. Additionally, it has been found to have antioxidant properties, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
One of the main advantages of 1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole is its ability to inhibit cancer cell growth and inflammation. This makes it a potentially valuable tool for studying these processes in the lab. However, there are also some limitations to its use. For example, it may be toxic to certain cell types, and its mechanism of action is not fully understood.
将来の方向性
There are many potential future directions for research on 1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole. Some possible areas of interest include:
1. Further studies on its anti-cancer properties, including its effects on different types of cancer cells and potential synergistic effects with other anti-cancer drugs.
2. Investigation of its anti-inflammatory effects, including its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Examination of its effects on other physiological processes, such as its ability to inhibit enzyme activity and its antioxidant properties.
4. Development of new synthesis methods for this compound, with the aim of improving its yield and purity.
5. Exploration of its potential use as a research tool for studying cancer cell growth and inflammation in the lab.
In conclusion, 1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole is a promising compound with a range of potential applications in scientific research. Its anti-cancer and anti-inflammatory properties make it a particularly valuable tool for studying these processes in the lab. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole is typically carried out using a multi-step process. The first step involves the reaction of 2,4-dimethylphenylhydrazine with 3-nitrobenzyl chloride to form the corresponding hydrazone. This hydrazone is then treated with thionyl chloride to yield the corresponding thiosemicarbazide. Finally, the thiosemicarbazide is reacted with sodium azide to give the desired tetrazole derivative.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-11-6-7-15(12(2)8-11)20-16(17-18-19-20)24-10-13-4-3-5-14(9-13)21(22)23/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNNYNLUJGYMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]tetrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5766602.png)



![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B5766630.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5766638.png)

![4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5766644.png)

![N-(5-chloro-2-pyridinyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5766663.png)
![3-[(4-fluorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5766670.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5766671.png)